molecular formula C9H16N2OS B13310959 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol

Cat. No.: B13310959
M. Wt: 200.30 g/mol
InChI Key: NIUVIWYBXITNTB-UHFFFAOYSA-N
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Description

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol is unique due to its specific structure, which combines a thiazole ring with an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-3-8(5-12)10-4-9-7(2)11-6-13-9/h6,8,10,12H,3-5H2,1-2H3

InChI Key

NIUVIWYBXITNTB-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(N=CS1)C

Origin of Product

United States

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